(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester
Description
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester (CAS: 2408429-64-9) is a carbamate derivative featuring a tetrahydro-pyran (THP) ring substituted with a methylene group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is pivotal in medicinal chemistry and organic synthesis, serving as a precursor for amines via Boc deprotection. Its structural rigidity from the THP ring enhances stereochemical stability, making it valuable in asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-methylideneoxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-14-6-5-9(8)12-10(13)15-11(2,3)4/h9H,1,5-7H2,2-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMOJUAFYBITIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The synthesis begins with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronate ester) and methyl 4-bromobenzoate as coupling partners. A palladium-based catalyst facilitates the cross-coupling, yielding a biaryl intermediate. Subsequent hydrogenation or cyclization steps saturate the dihydropyridine ring to form the tetrahydropyran structure.
Key Steps:
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Coupling Reaction :
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Catalyst : Pd(dppf)Cl₂ or analogous palladium complexes.
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Base : Aqueous sodium carbonate or potassium phosphate.
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Conditions : Heated to 80–100°C for 12–24 hours.
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Cyclization/Hydrogenation :
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The dihydropyridine intermediate undergoes hydrogenation using H₂/Pd/C or transition-metal catalysts to form the saturated tetrahydropyran ring.
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The methylene group at position 3 is introduced via elimination or retained from the boronate precursor.
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Carbamate Protection :
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The amine group at position 4 is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA).
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Experimental Data:
Patent-Based Synthesis Involving Thiazole Intermediates
A patent method () describes the synthesis of related carbamates using thiazole precursors, suggesting a potential route for modifying the tetrahydropyran core.
Reaction Overview
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Thiazole Formation :
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A bromopyridine derivative reacts with a thiazole-carbamate intermediate under basic conditions (cesium fluoride, DIEA).
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Example: Benzyl (4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)carbamic acid tert-butyl ester undergoes coupling with cyclohexanediamine.
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Cyclization and Functionalization :
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The thiazole intermediate is cyclized under microwave irradiation or high-temperature conditions to form the tetrahydropyran ring.
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Experimental Data:
| Parameter | Details |
|---|---|
| Starting Material | Bromopyridine-thiazole carbamate |
| Reagents | Cesium fluoride (3.0 eq), DIEA (5.0 eq) |
| Solvent | DMSO |
| Temperature | 120°C, 72 hours |
| Yield | Moderate (exact yield unspecified) |
Comparative Analysis of Methods
Advantages and Limitations
| Method | Pros | Cons |
|---|---|---|
| Suzuki-Miyaura | High yield (99%), scalable | Requires Pd catalysts, expensive |
| Carbamate Activation | Avoids transition metals | Multi-step, lower overall efficiency |
| Thiazole-Based | Modular for diversification | Harsh conditions, long reaction times |
Optimization and Mechanistic Insights
Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamate derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Drug Development
Research indicates that derivatives of carbamic acids, including this compound, can act as inhibitors of specific enzymes or receptors involved in disease processes. For example, studies have explored its use in developing inhibitors for protein kinases, which are crucial in signaling pathways related to cancer and other diseases . The ability of such compounds to modulate enzyme activity makes them valuable in creating targeted therapies.
Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents. For instance, it can be utilized to create analogs that exhibit enhanced biological activity or improved pharmacokinetic properties .
Pharmacological Applications
Due to its chemical properties, (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester has been investigated for several pharmacological applications.
Anticancer Activity
Preliminary studies have suggested that compounds derived from this structure may possess anticancer properties. The modulation of protein kinases involved in tumor growth and survival pathways is a significant area of research . For instance, inhibitors targeting specific kinases have shown promise in preclinical models for various cancers, including breast and ovarian cancers.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of carbamate derivatives. Compounds similar to this compound have been evaluated for their potential to protect neuronal cells from damage due to oxidative stress or neuroinflammation . This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several research studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Purity : 98% (as reported by CymitQuimica)
- Molecular Weight: Not explicitly stated in evidence, but estimated as ~215–230 g/mol based on analogs (e.g., CymitQuimica lists a related compound with MW 330.81) .
Comparison with Structural Analogs
Structural Features
The compound is compared to five structurally related tert-butyl carbamates (Table 1):
Key Observations :
- Ring Systems : The target compound’s THP ring contrasts with analogs featuring pyridine (e.g., ), piperidine (), or imidazole () cores. The THP ring offers enhanced solubility compared to aromatic systems.
- Substituents: Halogens (Cl, I in ) and cyano groups () increase electrophilicity, whereas the methylene group in the target compound may facilitate ring-opening reactions.
Biological Activity
(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is an organic compound classified as a carbamate. Its unique structure, featuring a tetrahydropyran ring, positions it as a potential candidate in medicinal chemistry and biological research. This article delves into its biological activity, including its interactions with biomolecules, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound consists of:
- A tetrahydropyran ring.
- A methylene group at the 3-position.
- A carbamic acid tert-butyl ester group at the 4-position.
This structural arrangement contributes to its chemical reactivity and biological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, potentially leading to therapeutic effects in various conditions. The exact pathways are still under investigation but may include:
- Enzyme inhibition : Compounds in this class may inhibit enzymes involved in disease processes.
- Receptor modulation : The compound may bind to receptors, affecting signaling pathways.
Pharmacological Applications
- Antibacterial Activity : Research indicates that derivatives of tetrahydropyran-based compounds exhibit potent antibacterial properties against resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae .
- Neuroprotective Effects : Some studies suggest that carbamate derivatives can protect neuronal cells from damage due to neurodegenerative processes, potentially offering benefits in conditions like Alzheimer's disease .
- Cancer Therapeutics : The compound's ability to interact with DNA topoisomerases positions it as a candidate for cancer treatment by disrupting DNA replication in cancer cells .
In Vitro Studies
A significant study evaluated the neuroprotective effects of related carbamate compounds on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could reduce oxidative stress markers and inflammatory cytokines, suggesting a protective role against neurodegeneration .
In Vivo Studies
In animal models, certain derivatives demonstrated efficacy in reducing tumor growth and improving survival rates in cancer models, indicating their potential as therapeutic agents . However, challenges regarding bioavailability and specificity remain critical areas for further research.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Properties |
|---|---|---|---|
| (3-Methylene-tetrahydro-thiopyran-4-yl)-carbamic acid tert-butyl ester | Similar tetrahydropyran structure with sulfur | Potential antibacterial | Different electronic properties due to sulfur |
| (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid methyl ester | Similar structure with methyl group | Antineoplastic activity | Varies in solubility and reactivity |
Q & A
Q. What are the key steps in synthesizing (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester, and how is purity ensured?
The synthesis typically involves Boc protection of an amine intermediate under inert conditions (e.g., N₂ atmosphere) and low temperatures (-78°C) to minimize side reactions. For example, tert-butyl carbamate derivatives are synthesized via dropwise addition of Boc₂O to an amine in dichloromethane (DCM), followed by pH adjustment and extraction . Purification is achieved using column chromatography, with solvent systems like ethyl acetate/hexane, and monitored via TLC or LC-MS. Critical steps include controlling reaction temperature and stoichiometry of Boc₂O to avoid overprotection .
Q. Which analytical methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). Mass spectrometry (ESI+) confirms molecular weight (e.g., observed [M+H]⁺ peaks), while HPLC ensures purity (>95%). Infrared (IR) spectroscopy can validate carbamate C=O stretching (~1700 cm⁻¹) .
Q. What are the recommended handling and storage protocols?
Store at room temperature in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid prolonged exposure to light or moisture, which may degrade the tert-butyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with halogenated pyrimidines?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups. Key parameters include catalyst selection (e.g., Pd(PPh₃)₂Cl₂), base (NaHCO₃), and solvent (THF/DMAc). For example, coupling with 2,4-dichloro-5-iodopyrimidine requires heating (80°C, 12 h) and stoichiometric control to minimize di-substitution . Optimization may involve screening ligands (e.g., XPhos) to enhance catalytic activity .
Q. What mechanistic insights exist for its participation in cyclization reactions?
The compound’s amine moiety can act as a nucleophile in intramolecular cyclizations. For instance, under acidic or thermal conditions, the carbamate-protected amine facilitates ring closure to form pyrrolo[2,3-d]pyrimidine scaffolds. DFT studies or isotopic labeling can elucidate transition states and rate-determining steps .
Q. How should researchers address contradictions between computational predictions and experimental stability data?
Discrepancies in QSAR models (e.g., environmental persistence predictions) require validation via experimental stability assays. For example, hydrolytic stability can be tested at varying pH (1–13) and temperatures (25–60°C), with degradation monitored via HPLC. Adjust computational descriptors (e.g., logP, H-bond donors) to align with empirical data .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Low yields often stem from incomplete Boc deprotection or side reactions. Strategies include:
- Using TBAF for selective deprotection of silyl ethers without affecting the carbamate .
- Employing scavengers (e.g., polymer-bound reagents) to remove excess reagents.
- Optimizing reaction time and temperature via DoE (Design of Experiments) .
Q. What advanced applications exist for this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing kinase inhibitors or DNA-binding agents. For example, coupling with iodopyrimidines followed by cyclization yields fused heterocycles (e.g., pyrrolopyrimidines), which are explored for anticancer activity .
Q. How can toxicity and environmental impact be assessed for this compound?
Perform in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) and ecotoxicity studies (e.g., Daphnia magna LC₅₀). Environmental persistence is evaluated via OECD 301 biodegradation tests .
Q. What stability studies are critical for long-term storage?
Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., hydrolysis, oxidation) are identified using LC-MS/MS. Stabilizers like antioxidants (BHT) may be added for sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
